5-(2-Methylphenyl)piperidine-3-carboxylic acid
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Overview
Description
5-(2-Methylphenyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by a piperidine ring substituted with a 2-methylphenyl group and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenyl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 2-methylphenyl-substituted nitriles in the presence of a catalyst, followed by hydrolysis to yield the carboxylic acid . Another approach involves the cycloaddition of 2-methylphenyl-substituted dienes with nitriles under high-pressure conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of palladium or platinum catalysts under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylphenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(2-Methylphenyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxylic acid: Lacks the 2-methylphenyl substitution, resulting in different biological activities.
2-Methylphenylpiperidine: Lacks the carboxylic acid group, affecting its chemical reactivity and biological properties.
Uniqueness
5-(2-Methylphenyl)piperidine-3-carboxylic acid is unique due to the presence of both the 2-methylphenyl group and the carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in drug design and development .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-(2-methylphenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-9-4-2-3-5-12(9)10-6-11(13(15)16)8-14-7-10/h2-5,10-11,14H,6-8H2,1H3,(H,15,16) |
InChI Key |
OOXSWCSISQGAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(CNC2)C(=O)O |
Origin of Product |
United States |
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